molecular formula C22H28O4 B8793053 Estradiol, diacetate

Estradiol, diacetate

Cat. No.: B8793053
M. Wt: 356.5 g/mol
InChI Key: VQHQLBARMFAKSV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Estradiol diacetate, also known as estradiol 3,17β-diacetate, is an estrogen and an estrogen ester. It is specifically the C3 and C17β diacetate ester of estradiol. This compound is related to the estradiol monoesters, such as estradiol acetate and estradiol 17β-acetate . Estradiol diacetate has not been marketed for clinical use .

Preparation Methods

Synthetic Routes and Reaction Conditions: Estradiol diacetate can be synthesized through the esterification of estradiol with acetic anhydride in the presence of a catalyst such as pyridine. The reaction typically involves dissolving estradiol in a suitable solvent like dichloromethane, adding acetic anhydride and pyridine, and allowing the reaction to proceed at room temperature. The product is then purified through recrystallization or chromatography .

Industrial Production Methods: Industrial production of estradiol diacetate follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction conditions are optimized for higher yields and purity. The final product is subjected to rigorous quality control measures to ensure its suitability for further applications .

Chemical Reactions Analysis

Types of Reactions: Estradiol diacetate undergoes various chemical reactions, including:

    Hydrolysis: The ester bonds in estradiol diacetate can be hydrolyzed to yield estradiol and acetic acid.

    Oxidation: Estradiol diacetate can be oxidized to form estrone diacetate.

    Reduction: Reduction reactions can convert estradiol diacetate to dihydroestradiol diacetate.

Common Reagents and Conditions:

    Hydrolysis: Typically carried out in the presence of aqueous acids or bases.

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Major Products:

Scientific Research Applications

Estradiol diacetate has several scientific research applications, including:

Mechanism of Action

Estradiol diacetate is similar to other estrogen esters, such as:

    Estradiol acetate: The monoacetate ester of estradiol.

    Estradiol 17β-acetate: Another monoacetate ester of estradiol.

Uniqueness: Estradiol diacetate is unique in that it contains two acetate groups, one at the C3 position and another at the C17β position, which distinguishes it from the monoesters. This structural difference may influence its pharmacokinetic properties and biological activity .

Comparison with Similar Compounds

Properties

Molecular Formula

C22H28O4

Molecular Weight

356.5 g/mol

IUPAC Name

(3-acetyloxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl) acetate

InChI

InChI=1S/C22H28O4/c1-13(23)25-16-5-7-17-15(12-16)4-6-19-18(17)10-11-22(3)20(19)8-9-21(22)26-14(2)24/h5,7,12,18-21H,4,6,8-11H2,1-3H3

InChI Key

VQHQLBARMFAKSV-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC1CCC2C1(CCC3C2CCC4=C3C=CC(=C4)OC(=O)C)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

Under nitrogen, acetic anhydride (50 mL, 264.5 mmol) was added to a solution of estradiol (1a) (20.0 g, 73.43 mmol) in dry pyridine (200 mL). The reaction mixture was stirred at room temperature overnight (16 h). The next morning, analysis by tlc (5% acetone/CH2Cl2) indicated a complete reaction. The mixture was cooled in an ice bath and the excess acetic anhydride quenched by addition of methanol (25 mL). The mixture was stirred at 0° C. for one hour and then allowed to warm to room temperature. The solvents were removed in vacuo and the solid residue crystallized from hot methanol to give the pure diacetate (2a) (24.87 g, 95%).
Quantity
50 mL
Type
reactant
Reaction Step One
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
95%

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